

An In-depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	ETHYL 5H-OCTAFLUOROPENTANOATE
Cat. No.:	B1333793

[Get Quote](#)

CAS Number: 2795-50-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ETHYL 5H-OCTAFLUOROPENTANOATE**, a fluorinated building block with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, proposes a detailed synthetic protocol, and presents predicted spectroscopic data for characterization. Furthermore, it explores the rationale behind the use of such fluorinated synthons in modern drug discovery.

Physicochemical and Safety Data

Quantitative data for **ETHYL 5H-OCTAFLUOROPENTANOATE** has been compiled from various sources and is presented below for easy reference.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₈ O ₂	[1]
Molecular Weight	274.11 g/mol	[1]
Appearance	Colorless Liquid	Assumed from similar compounds
Boiling Point	180 °C (lit.)	[1]
Density	1.43 g/cm ³	[1]
Flash Point	22 °C (lit.)	[1]
Melting Point	141 °C (lit.)	[1]

Table 2: Safety Information

Hazard Statement	Precautionary Statement
Flammable liquid and vapor	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Causes skin irritation	Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritation	Wear eye protection/face protection.

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE: A Proposed Experimental Protocol

While a specific, peer-reviewed synthesis protocol for **ETHYL 5H-OCTAFLUOROPENTANOATE** is not readily available in the searched literature, a standard

Fischer esterification of 5H-octafluoropentanoic acid with ethanol is a highly plausible and widely used method for its preparation.^{[2][3]} The following is a detailed, representative protocol based on this established chemical transformation.

Reaction Principle

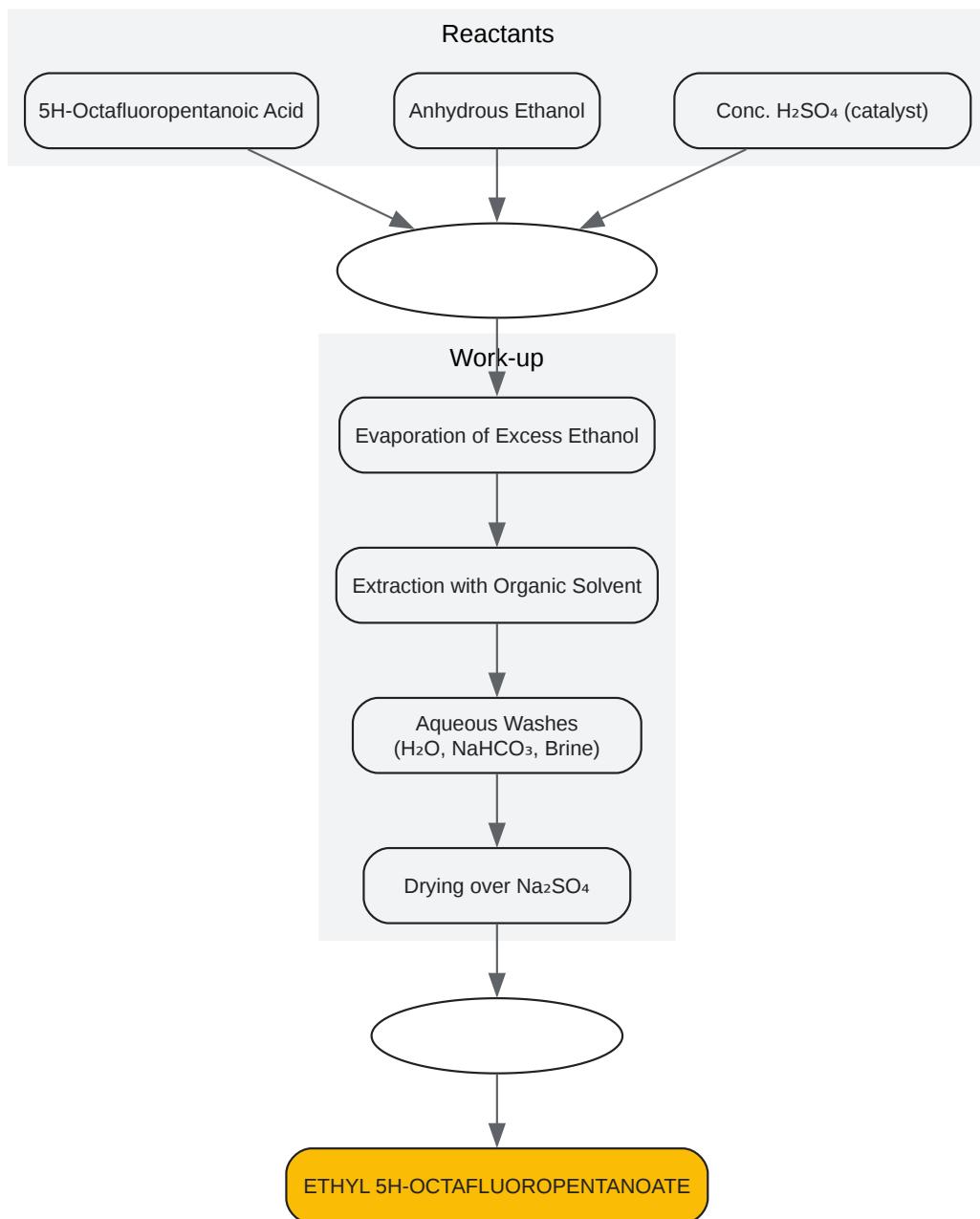
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed as it is formed.

Proposed Experimental Protocol

Materials:

- 5H-Octafluoropentanoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Diethyl ether or other suitable extraction solvent

Instrumentation:


- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

- Distillation apparatus (for purification)

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5H-octafluoropentanoic acid (1.0 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).
- Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess ethanol using a rotary evaporator.
 - Dissolve the residue in a suitable organic solvent like diethyl ether.
 - Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **ethyl 5H-octafluoropentanoate**.
- Purification: Purify the crude product by vacuum distillation to yield the pure ester.

Workflow for the Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE

[Click to download full resolution via product page](#)Proposed synthesis workflow for **ETHYL 5H-OCTAFLUOROPENTANOATE**.

Predicted Spectroscopic Data for Characterization

As experimental spectra for **ETHYL 5H-OCTAFLUOROPENTANOATE** are not readily available, this section provides predicted data based on the compound's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.0	Triplet of triplets (tt)	1H	-CHF ₂ -CHF ₂
~ 4.3	Quartet (q)	2H	-O-CH ₂ -CH ₃
~ 1.3	Triplet (t)	3H	-O-CH ₂ -CH ₃

- Rationale: The proton on the fluorinated chain is expected to be significantly deshielded and show complex splitting due to coupling with adjacent fluorine atoms. The ethyl group protons will exhibit the characteristic quartet and triplet pattern of an ethyl ester.[4][5][6][7][8]

Table 4: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 160	C=O (ester)
~ 108-118 (multiplet)	-CF ₂ -CF ₂ -CF ₂ -CHF ₂
~ 63	-O-CH ₂ -CH ₃
~ 14	-O-CH ₂ -CH ₃

- Rationale: The carbonyl carbon will be in the typical ester region. The fluorinated carbons will be significantly shifted and show complex splitting due to C-F coupling. The ethyl group carbons will appear in their usual positions.[9][10][11][12]

Table 5: Predicted ^{19}F NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -120 to -130	Multiplet	-CF ₂ -F ₂ -CF ₂ -CHF ₂
~ -130 to -140	Multiplet	-CF ₂ -CF ₂ -F ₂ -CHF ₂
~ -135 to -145	Multiplet	-F ₂ -CF ₂ -CF ₂ -CHF ₂
~ -220 to -230	Doublet of triplets (dt)	-CHF ₂

- Rationale: The chemical shifts are estimated based on typical values for fluoroalkanes.[13][14][15] The terminal -CHF₂ group is expected to be the most shielded. Complex splitting patterns will arise from geminal and vicinal F-F and H-F couplings.[16]

Infrared (IR) Spectroscopy

Table 6: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~ 1750	C=O stretch (ester)
~ 1300-1000	C-O stretch (ester) and C-F stretches
~ 2980	C-H stretch (aliphatic)

- Rationale: The spectrum will be dominated by a strong carbonyl absorption characteristic of an ester. Strong absorptions in the fingerprint region are expected due to the numerous C-F bonds.

Mass Spectrometry (MS)

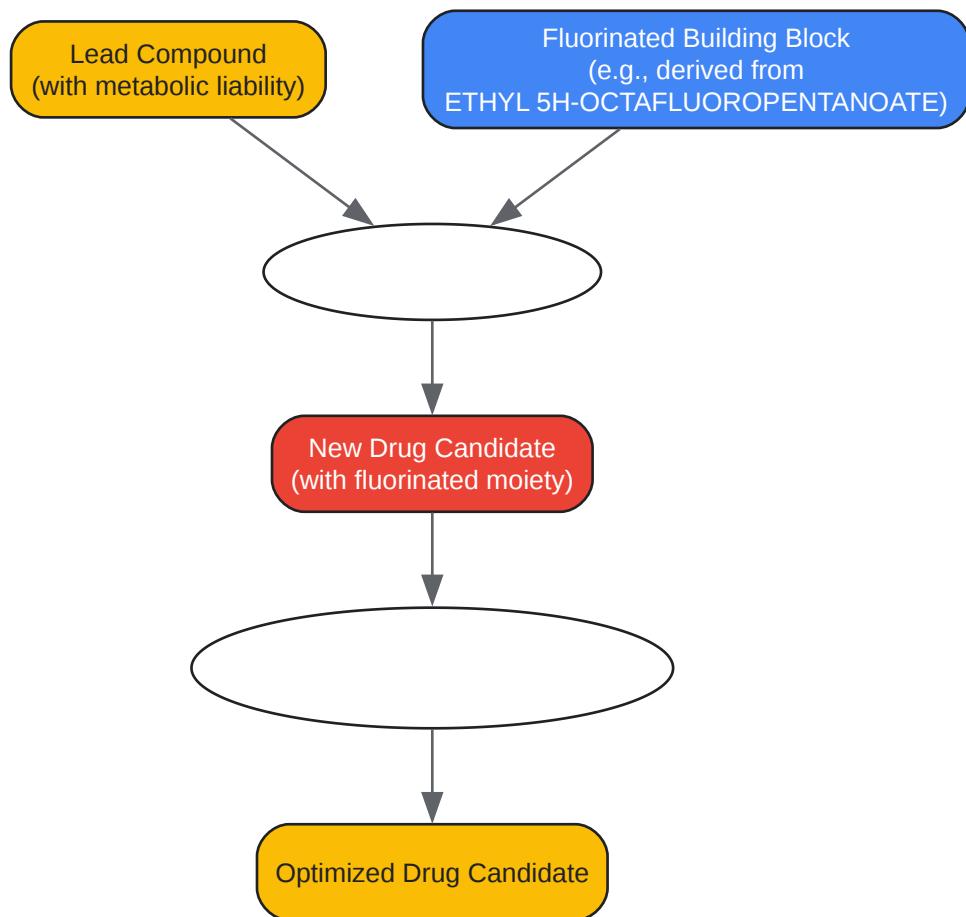
Table 7: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
274	$[M]^+$ (Molecular Ion)
229	$[M - OCH_2CH_3]^+$
245	$[M - CH_2CH_3]^+$
45	$[OCH_2CH_3]^+$

- Rationale: The molecular ion peak should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group and the ethyl group.[17][18][19][20][21]

Applications in Drug Development

While specific biological activities of **ETHYL 5H-OCTAFLUOROPENTANOATE** have not been reported, its structure as a fluorinated building block makes it a compound of interest for medicinal chemistry. The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[22][23][24][25][26]


The Role of Fluorine in Medicinal Chemistry

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation and increase the drug's half-life.[23]
- Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.
- Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Bioisosteric Replacement

ETHYL 5H-OCTAFLUOROPENTANOATE can serve as a starting material for creating more complex fluorinated building blocks. A key concept in the application of such compounds is bioisosteric replacement, where a hydrogen atom or a functional group in a lead compound is replaced by a fluorine atom or a fluoroalkyl group to improve its drug-like properties.[27][28][29][30]

Conceptual Workflow for Bioisosteric Replacement in Drug Discovery

[Click to download full resolution via product page](#)

Bioisosteric replacement workflow in drug discovery.

In conclusion, while specific experimental data and applications for **ETHYL 5H-OCTAFLUOROPENTANOATE** are limited in the public domain, its identity as a polyfluorinated

ester positions it as a valuable building block for the synthesis of novel compounds with potentially enhanced properties for pharmaceutical and materials science applications. The provided theoretical protocols and predicted data serve as a robust starting point for researchers interested in exploring the chemistry and utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL 5H-OCTAFLUOROPENTANOATE - Safety Data Sheet [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aocs.org [aocs.org]
- 7. Figure 1. 1H NMR spectrum of 100% ethyl acetate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Palmitic acid ethyl ester(628-97-7) 13C NMR [m.chemicalbook.com]
- 10. 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. GCMS Section 6.14 people.whitman.edu
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. pharmacyjournal.org [pharmacyjournal.org]
- 23. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333793#ethyl-5h-octafluoropentanoate-cas-number-2795-50-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com